N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE
Description
N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tert-butyl group, a chlorinated acetamido group, and a hydroxyl group, which contribute to its reactivity and functionality.
Properties
IUPAC Name |
N-[[5-tert-butyl-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxyphenyl]methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-16(2,3)12-4-10(8-19-13(21)6-17)15(23)11(5-12)9-20-14(22)7-18/h4-5,23H,6-9H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCSRBNJFAFCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CNC(=O)CCl)O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with chlorinated acetamido compounds under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reagent concentrations to maximize output while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorinated acetamido group can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethylenediamine: Similar in structure but with different functional groups.
tert-Butyl 3-[(2-chloroacetamido)methyl]piperidine-1-carboxylate: Shares the chlorinated acetamido group but differs in the overall structure.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
